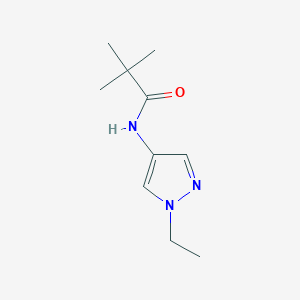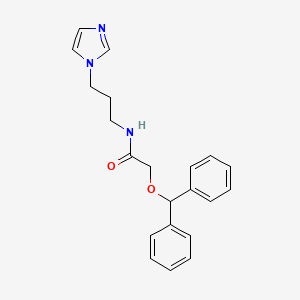![molecular formula C18H20N2O2 B7545247 N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)
N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide, also known as N-ethyl-3-phenyl-N-(phenylacetyl) propanamide (EPAP), is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPAP is a synthetic compound that was first synthesized in 2008 by researchers at the University of California, San Diego. Since then, EPAP has been the subject of several studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
EPAP is believed to exert its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDAC activity, EPAP is thought to increase the expression of genes that are involved in cell differentiation and apoptosis, which may explain its potential as a treatment for cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
EPAP has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of beta-amyloid protein aggregation in Alzheimer's disease, and the modulation of immune function in multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of EPAP is its ability to selectively inhibit HDAC activity, which may reduce the risk of off-target effects. However, one limitation of EPAP is its relatively low potency compared to other HDAC inhibitors, which may limit its therapeutic potential.
Orientations Futures
For research on EPAP include investigating its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis, as well as its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate the safety and efficacy of EPAP in preclinical and clinical trials.
Méthodes De Synthèse
The synthesis of EPAP involves a multistep process that includes the reaction of ethylamine with benzoyl chloride to form N-ethylbenzamide, which is then reacted with phenylacetyl chloride in the presence of a base to form EPAP. The final product is purified by column chromatography, and the purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
EPAP has been the subject of several studies investigating its potential therapeutic applications. One study investigated the ability of EPAP to inhibit the growth of breast cancer cells by inducing apoptosis. Another study investigated the potential of EPAP as a treatment for Alzheimer's disease by targeting the beta-amyloid protein, which is implicated in the pathogenesis of the disease. EPAP has also been investigated for its potential as a treatment for Parkinson's disease, multiple sclerosis, and epilepsy.
Propriétés
IUPAC Name |
N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-19-18(22)16(13-14-9-5-3-6-10-14)20-17(21)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEIGBIRNHXCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)

![N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545173.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7545186.png)






![1-(4-imidazol-1-ylphenyl)-N-[[3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]methanamine](/img/structure/B7545250.png)
![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)

![N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7545283.png)